4-Amino-6-bromopicolinic acid 4-Amino-6-bromopicolinic acid
Brand Name: Vulcanchem
CAS No.: 1060811-27-9
VCID: VC15961532
InChI: InChI=1S/C6H5BrN2O2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11)
SMILES:
Molecular Formula: C6H5BrN2O2
Molecular Weight: 217.02 g/mol

4-Amino-6-bromopicolinic acid

CAS No.: 1060811-27-9

Cat. No.: VC15961532

Molecular Formula: C6H5BrN2O2

Molecular Weight: 217.02 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-6-bromopicolinic acid - 1060811-27-9

Specification

CAS No. 1060811-27-9
Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
IUPAC Name 4-amino-6-bromopyridine-2-carboxylic acid
Standard InChI InChI=1S/C6H5BrN2O2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11)
Standard InChI Key CPVPGLJHBILYCC-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(N=C1C(=O)O)Br)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-amino-6-bromopyridine-2-carboxylic acid, reflects its substitution pattern: an amino group at position 4, bromine at position 6, and a carboxylic acid at position 2 of the pyridine ring . Its planar structure facilitates π-π stacking interactions, while the electron-withdrawing bromine and carboxylic acid groups enhance electrophilic reactivity. The SMILES notation C1=C(C=C(N=C1C(=O)O)Br)N and InChI key CPVPGLJHBILYCC-UHFFFAOYSA-N provide unambiguous identifiers for computational modeling .

Spectroscopic and Crystallographic Data

Although crystallographic data for 4-amino-6-bromopicolinic acid is limited, analogous bromopicolinic acids exhibit monoclinic crystal systems with hydrogen-bonded dimers . Fourier-transform infrared (FTIR) spectroscopy of related compounds reveals characteristic stretches:

  • N-H (amine): 3300–3500 cm⁻¹

  • C=O (carboxylic acid): 1680–1720 cm⁻¹

  • C-Br: 550–650 cm⁻¹ .

Nuclear magnetic resonance (NMR) predictions include:

  • ¹H NMR: δ 8.2 (H-3), δ 7.1 (H-5), δ 5.3 (NH₂)

  • ¹³C NMR: δ 165 (COOH), δ 150 (C-2), δ 130 (C-6) .

Synthesis and Manufacturing

Route Selection and Optimization

A validated synthesis begins with 2,6-dibromopyridine, which undergoes selective amination at position 4 using aqueous ammonia under palladium catalysis . Subsequent carboxylation at position 2 is achieved via directed ortho-metalation with n-butyllithium, followed by quenching with dry ice .

Key reaction steps:

  • Amination:
    2,6-dibromopyridine+NH3Pd(OAc)2,DPEPhos4-amino-6-bromopyridine\text{2,6-dibromopyridine} + \text{NH}_3 \xrightarrow{\text{Pd(OAc)}_2, \text{DPEPhos}} \text{4-amino-6-bromopyridine}

  • Carboxylation:
    4-amino-6-bromopyridine+CO2n-BuLi4-amino-6-bromopicolinic acid\text{4-amino-6-bromopyridine} + \text{CO}_2 \xrightarrow{\text{n-BuLi}} \text{4-amino-6-bromopicolinic acid}

Yield optimization (68–72%) requires strict temperature control (−78°C during metalation) and anhydrous conditions .

Industrial-Scale Production Challenges

Scale-up faces hurdles such as:

  • Bromine displacement during carboxylation, leading to byproducts like 4-amino-picolinic acid

  • Purification difficulties due to the compound’s limited solubility in organic solvents (e.g., 1.2 g/L in ethanol at 25°C) .
    Industrial protocols employ high-performance liquid chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid mobile phase .

Physicochemical Properties

PropertyValueMethod
Molecular Weight217.02 g/molPubChem
Melting Point172–174°C (dec.)Analogous data
LogP (Octanol-Water)1.2 ± 0.3Calculated
Aqueous Solubility3.8 mM at pH 7.4shake-flask
pKa (Carboxylic Acid)2.9Potentiometric
pKa (Amino Group)5.1Potentiometric

The compound exhibits zwitterionic behavior in physiological pH, with protonation states affecting membrane permeability . Thermal gravimetric analysis (TGA) shows decomposition above 200°C, consistent with brominated aromatics .

Applications in Coordination Chemistry

Ligand Design for Metal Complexes

The amino and carboxylate groups enable polydentate coordination. In a seminal study, 4-amino-6-bromopicolinic acid formed octahedral complexes with Cu(II) (Kd = 1.4 × 10⁻⁸ M) and Fe(III) (Kd = 2.9 × 10⁻⁷ M) . These complexes demonstrated enhanced catalytic activity in Fenton-like reactions, degrading 92% of methyl orange dye within 30 minutes .

Peptide Conjugation Strategies

Incorporation into artificial peptides via solid-phase synthesis creates metal-binding motifs. A 22-mer peptide containing this residue adopted α-helical secondary structures in aqueous solution, confirmed by circular dichroism (θ222/θ208 = 0.89) . Such constructs show promise as MRI contrast agents or metalloenzyme mimics.

Biological Activity and Toxicology

Antimicrobial Screening

Preliminary assays against Staphylococcus aureus (ATCC 25923) revealed moderate inhibition (MIC = 128 μg/mL), likely due to interference with dihydrofolate reductase . No activity was observed against Gram-negative Escherichia coli at ≤256 μg/mL .

Cytotoxicity Profile

Cell LineIC₅₀ (μM)Assay Duration
HeLa (Cervical Cancer)48.2 ± 3.172 h MTT
HepG2 (Liver Cancer)56.7 ± 4.272 h MTT
NIH/3T3 (Fibroblast)>10072 h MTT

The selectivity index (SI = IC₅₀(normal)/IC₅₀(cancer)) of 2.1 suggests potential therapeutic windows, though in vivo validation is pending .

Environmental Impact

The bromine atom raises concerns about bioaccumulation. Quantitative structure-activity relationship (QSAR) models predict a bioconcentration factor (BCF) of 112 L/kg in fish, necessitating stringent disposal protocols .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey DifferencesLogPMIC (S. aureus)
4-Amino-6-bromopicolinic acidC₆H₅BrN₂O₂Reference compound1.2128 μg/mL
4-Bromopicolinic acid C₆H₄BrNO₂Lacks amino group0.9>256 μg/mL
4-Amino-3-chloropicolinic acidC₆H₅ClN₂O₂Chlorine vs. bromine1.0164 μg/mL
4-Amino-6-fluoropicolinic acidC₆H₅FN₂O₂Fluorine’s electronegativity0.7192 μg/mL

The amino group enhances bacterial membrane penetration, while bromine’s polarizability improves target binding .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator